Lurtotecan
Overview
Description
Lurtotecan is a semi-synthetic analog of camptothecin, a cytotoxic plant alkaloid derived from Camptotheca acuminata. It is known for its antineoplastic activity, which means it is used to inhibit the growth of tumors.
Preparation Methods
Lurtotecan is synthesized through a series of chemical reactions involving camptothecin as the starting material. The synthesis involves several key steps:
Heck Reaction: This reaction is used to form carbon-carbon bonds.
Mitsunobu Reaction: This reaction is used to convert alcohols into esters or ethers.
Potassium Osmate Catalysis: This is used for the dihydroxylation of alkenes.
Sharpless Asymmetric Dihydroxylation: This reaction introduces hydroxyl groups in a stereoselective manner.
Swern Oxidation: This reaction is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Chemical Reactions Analysis
Lurtotecan undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperazino moiety.
Photodegradation: This compound is sensitive to light and can degrade to form 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), which is more cytotoxic than this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and light exposure for photodegradation. The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Lurtotecan has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of camptothecin analogs.
Biology: this compound is used to study the mechanisms of DNA topoisomerase I inhibition and the resulting effects on DNA replication and transcription.
Medicine: It has been investigated for its potential to treat various cancers, including ovarian cancer, lung cancer, and colon cancer. .
Mechanism of Action
Lurtotecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes torsionally strained DNA during replication and transcription. This compound stabilizes the cleavable complex formed by topoisomerase I and DNA, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, inhibition of DNA replication, and ultimately, cell death. This compound also inhibits RNA synthesis, multi-ubiquitination, and degradation of topoisomerase I, as well as chromatin reorganization .
Comparison with Similar Compounds
Lurtotecan is similar to other camptothecin analogs, such as topotecan and irinotecan. it has unique features that distinguish it from these compounds:
Topotecan: Like this compound, topotecan inhibits DNA topoisomerase I.
Irinotecan: Irinotecan is another camptothecin analog that inhibits DNA topoisomerase I. It is used to treat colorectal cancer.
Other similar compounds include camptothecin itself and its various derivatives, which share the same basic pentacyclic structure and mechanism of action .
Properties
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFGKBWWUQOIOU-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164422 | |
Record name | Lurtotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149882-10-0 | |
Record name | Lurtotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149882-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lurtotecan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurtotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12222 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurtotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LURTOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1L80T08I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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